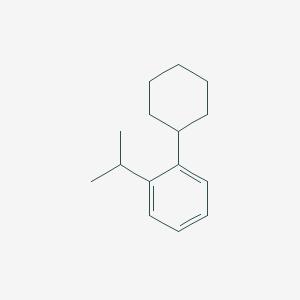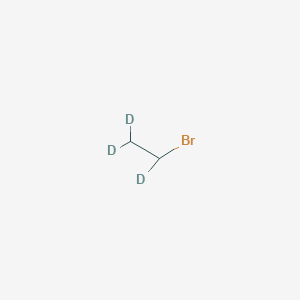
Bromoethane-1,2,2-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoethane-1,2,2-D3, also known as ethyl bromide-1,2,2-D3, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C2H2BrD3, and it is commonly used in various scientific research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoethane-1,2,2-D3 can be synthesized through the reaction of ethane-1,2-D2 with deuterium bromide under ultraviolet light . This method ensures the incorporation of deuterium atoms into the ethane molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterium bromide and ethane-1,2-D2 as starting materials is crucial for the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoethane-1,2,2-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Elimination Reactions: In these reactions, the bromine atom is eliminated along with a hydrogen atom, resulting in the formation of an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aqueous potassium hydroxide (KOH) or sodium cyanide (NaCN) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols and nitriles, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as ethene.
Applications De Recherche Scientifique
Bromoethane-1,2,2-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of Bromoethane-1,2,2-D3 primarily involves nucleophilic substitution reactions. The deuterium atoms in the compound do not significantly alter the reaction mechanism but can affect the reaction rate due to the isotope effect. The molecular targets and pathways involved in these reactions are similar to those of non-deuterated bromoethane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoethane: The non-deuterated form of Bromoethane-1,2,2-D3, with the molecular formula C2H5Br.
Bromomethane: A related compound with the molecular formula CH3Br.
2-Bromopropane: Another similar compound with the molecular formula C3H7Br.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect can be used to study reaction mechanisms and pathways more accurately. Additionally, deuterated compounds often exhibit improved stability and reduced metabolic degradation, making them valuable in drug development .
Propriétés
Formule moléculaire |
C2H5Br |
|---|---|
Poids moléculaire |
111.98 g/mol |
Nom IUPAC |
1-bromo-1,2,2-trideuterioethane |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D |
Clé InChI |
RDHPKYGYEGBMSE-FUDHJZNOSA-N |
SMILES isomérique |
[2H]C([2H])C([2H])Br |
SMILES canonique |
CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




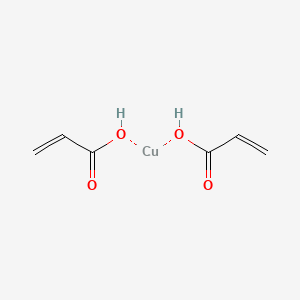
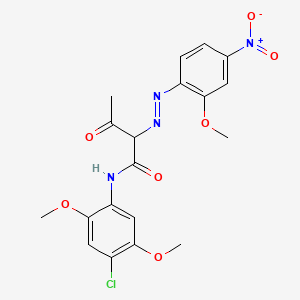
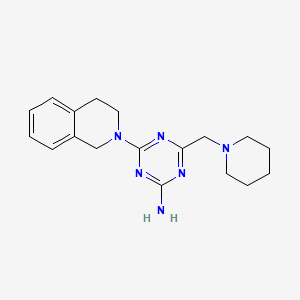
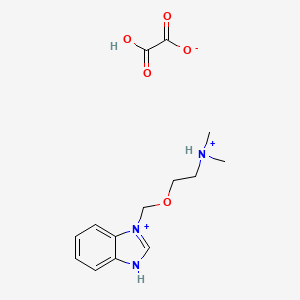
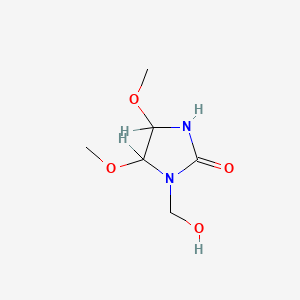
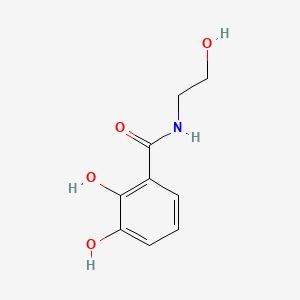
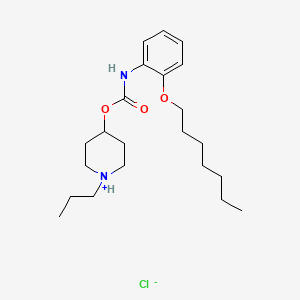
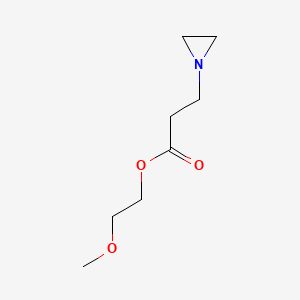

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
